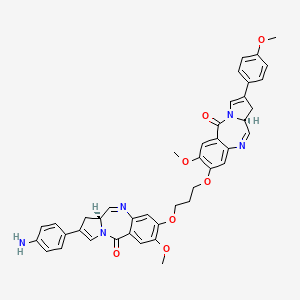

Dimethyl-SGD-1882

Description

Properties

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPLUKQNWNZAV-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222490-34-7 | |

| Record name | SGD-1882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGD-1882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the DNA Cross-linking Activity of Dimethyl-SGD-1882

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, is a highly effective DNA alkylating agent.[1][2] PBD dimers represent a class of synthetic compounds that bind to the minor groove of DNA and form covalent cross-links, exhibiting significant cytotoxicity.[3] This technical guide provides a comprehensive overview of the DNA cross-linking activity of this compound, its mechanism of action, and the experimental protocols used to characterize its effects. This compound is the payload component of the antibody-drug conjugate (ADC) Vadastuximab Talirine (SGN-CD33A), which has been evaluated in clinical trials for acute myeloid leukemia (AML).[4][5][6][7]

Mechanism of Action: DNA Cross-Linking and Cellular Consequences

The primary mechanism of action of this compound involves the formation of interstrand and intrastrand cross-links within the DNA double helix.[1][8] This process is initiated by the two reactive imine moieties present in the PBD dimer structure, which covalently bind to the C2-amino groups of guanine bases in the minor groove of DNA.[3] The formation of these adducts minimally distorts the DNA helix, which may contribute to their persistence and high potency.[3]

The presence of these DNA cross-links triggers a cascade of cellular events, beginning with the activation of the DNA damage response (DDR) pathway.[9] Key sensor kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase) are activated in response to the DNA lesions.[9] This activation leads to the phosphorylation of downstream checkpoint kinases, Chk1 and Chk2.[9] The DDR signaling cascade ultimately results in cell cycle arrest, typically at the G2 phase, and the induction of apoptosis if the DNA damage is too extensive to be repaired.[7][9]

Quantitative Analysis of Biological Activity

The cytotoxic and DNA cross-linking activities of PBD dimers have been quantified using various in vitro assays. The following tables summarize key quantitative data for SGD-1882, the active payload of this compound.

Table 1: In Vitro Cytotoxicity of SGD-1882 in AML Cell Lines

| Cell Line | IC50 (pM) |

| AML2 | 0.22 |

| AML3 | 0.25 |

Data from a study comparing SGD-1882 to newly synthesized IQB dimers. The IC50 values represent the concentration of the compound that inhibits cell growth by 50%.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA cross-linking agents. Below are protocols for key experiments used to characterize the activity of PBD dimers like this compound.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Interstrand Cross-Linking

The Comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level.[1][4][6]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks migrates out of the nucleus, forming a "comet tail," while cross-linked DNA migrates more slowly. The extent of cross-linking is inversely proportional to the tail length.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow DNA migration.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail length or tail moment using specialized software. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) indicates the presence of cross-links.

γ-H2AX Assay for DNA Double-Strand Break Formation

The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks (DSBs), which can be a consequence of DNA cross-link repair attempts.[10][11]

Principle: The presence of γ-H2AX foci within the nucleus can be detected and quantified using immunofluorescence microscopy or flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging and Quantification:

-

Microscopy: Acquire images using a fluorescence microscope and count the number of γ-H2AX foci per nucleus.

-

Flow Cytometry: Analyze the fluorescence intensity of γ-H2AX staining in a large population of cells.

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: DNA damage response pathway activated by this compound.

Caption: Experimental workflow for the Comet assay.

References

- 1. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement of Drug-Induced DNA Interstrand Crosslinking Using the Single-Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. adcreview.com [adcreview.com]

- 4. The single cell gel electrophoresis/comet assay: a potential tool for detecting radiation-induced DNA damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Structure and Synthesis of Dimethyl-PBD Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor activity.[1] Naturally occurring PBDs have been isolated from various Streptomyces species.[2] Synthetic PBD dimers, which consist of two PBD units linked together, exhibit significantly enhanced cytotoxicity compared to their monomeric counterparts.[2] This heightened potency is attributed to their ability to form covalent interstrand cross-links in the minor groove of DNA, a type of damage that is particularly challenging for cancer cells to repair.[3][4] This guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of Dimethyl-PBD dimers, a prominent subclass of PBD dimers utilized in the development of targeted cancer therapies, most notably as payloads in Antibody-Drug Conjugates (ADCs).

Core Structure and Mechanism of Action

The fundamental structure of a PBD consists of a tricyclic aromatic system. The key feature responsible for their biological activity is the electrophilic N10-C11 imine or carbinolamine moiety, which enables covalent alkylation of the C2-amino group of guanine bases within the DNA minor groove.[2] Dimethyl-PBD dimers are typically linked at the C8 position of each PBD monomer through a flexible diether tether, such as a propyldioxy or pentyldioxy chain.[2] This linker allows the two PBD units to span a specific DNA sequence and cross-link guanine residues on opposite strands.[5]

The cytotoxic effects of Dimethyl-PBD dimers stem from their ability to induce DNA damage, which triggers a cellular DNA damage response. This response involves the activation of key protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).[6] Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream checkpoint kinases, Chk1 and Chk2.[6] This cascade ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[5][6]

Synthesis of Dimethyl-PBD Dimers

The synthesis of Dimethyl-PBD dimers is a complex multi-step process. A common strategy involves a convergent synthesis approach, where the two monomeric PBD units are synthesized separately and then coupled in a later step. The synthesis of SG3199, the warhead component of the clinical ADC payload tesirine, provides a relevant example of the synthesis of a Dimethyl-PBD dimer.[7]

A crucial step in the synthesis is the dimerization of the two PBD monomers. This is often achieved using Williamson ether synthesis conditions, where a dihaloalkane is reacted with the phenolic precursors of the PBD monomers in the presence of a base.[8] The overall yield for a multi-step synthesis of a PBD dimer payload like tesirine can be low, in the range of 0.54% over 30 steps.[6] However, optimization of the synthetic route is an ongoing area of research to improve efficiency.[2]

Quantitative Data

The biological activity of Dimethyl-PBD dimers is characterized by their high potency against a wide range of cancer cell lines. This potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (pM) | Reference |

| SG3199 | Variety of cell lines | Solid and Hematological | Mean GI50 of 151.5 | [9] |

| SJG-136 | A2780 | Ovarian | 2.1 | [10] |

| SJG-136 | HCT-15 | Colon | 2300 | [10] |

The DNA binding affinity of PBD dimers is a critical determinant of their biological activity. This can be assessed through various biophysical techniques, including DNA thermal denaturation studies. The change in the melting temperature (ΔTm) of DNA upon binding of a ligand is a measure of the stabilization of the DNA duplex.

| Compound | DNA Binding Assay | Result | Reference | |---|---|---|---|---| | SJG-136 | Agarose gel-based | Complete cross-linking at 0.3 µM |[10] | | PBD dimer 6a | DNA thermal denaturation | ΔTm of 24.0 °C |[11] | | PBD dimer 4 | DNA thermal denaturation | ΔTm of 15.1 °C |[11] |

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug. For SJG-136, a well-studied PBD dimer, key pharmacokinetic parameters have been determined in mice.

| Parameter | Value | Reference |

| Half-life (t1/2) | 0.98 h | [12] |

| Clearance (CL) | 17.7 ml min-1 kg-1 | [12] |

| Volume of distribution (Vd) | Not explicitly stated | |

| Peak plasma concentration (Cmax) | 336 nM | [12] |

Experimental Protocols

Synthesis of a C8-Linked Dimethyl-PBD Dimer (Illustrative)

While a detailed, universal protocol is not feasible due to proprietary information and variations between specific dimers, the following outlines a general, convergent approach for the synthesis of a C8-linked Dimethyl-PBD dimer, based on publicly available information for related compounds.[1][5][8]

-

Synthesis of the PBD Monomer Core: The synthesis typically starts from a substituted vanillin derivative.[8] The core PBD structure is built up through a series of reactions including nitration, reduction of the nitro group, and cyclization to form the characteristic seven-membered diazepine ring.

-

Protection of Reactive Groups: Throughout the synthesis, various protecting groups are used to mask reactive functional groups and ensure the desired chemical transformations occur at the correct positions.

-

Dimerization: The key dimerization step involves linking two PBD monomer precursors at their C8 positions. This is commonly achieved via a Williamson ether synthesis, reacting the phenolic hydroxyl group of the PBD precursor with a dihaloalkane (e.g., 1,3-dibromopropane or 1,5-diiodopentane) in the presence of a base like potassium carbonate.[8]

-

Final Deprotection and Imine Formation: The final steps of the synthesis involve the removal of all protecting groups and the formation of the critical N10-C11 imine functionalities, which are essential for DNA alkylation.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a robust and widely used method for in vitro cytotoxicity screening.[7][13]

-

Cell Seeding: Plate adherent cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Dimethyl-PBD dimer for a specified incubation period (e.g., 72-96 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and then stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the cell number.

-

Data Analysis: Plot the percentage of cell growth inhibition against the drug concentration to determine the IC50 or GI50 value.

DNA Cross-linking Assay: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.[14][15]

-

Cell Treatment: Treat cells with the Dimethyl-PBD dimer for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Lyse the embedded cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Irradiation (for cross-link detection): To detect interstrand cross-links, induce a known amount of DNA strand breaks, typically by exposing the slides to a controlled dose of ionizing radiation (e.g., X-rays or gamma rays). Cross-links will reduce the amount of DNA migration caused by this induced damage.[11]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software. A reduction in the tail moment or tail length in irradiated, drug-treated cells compared to irradiated control cells is indicative of DNA interstrand cross-linking.[11]

Visualizations

Caption: Workflow for the synthesis and biological evaluation of Dimethyl-PBD dimers.

Caption: Signaling pathway activated by Dimethyl-PBD dimer-induced DNA damage.

References

- 1. Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1,4]benzodiazepine DNA Interstrand Cross-Linking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

Dimethyl-SGD-1882: A Technical Guide to a Potent Pyrrolobenzodiazepine Dimer Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882, a member of the pyrrolobenzodiazepine (PBD) dimer family, is a highly potent DNA cross-linking agent designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its mechanism of action involves the formation of covalent inter- and intrastrand cross-links in the minor groove of DNA, leading to the inhibition of DNA replication and subsequent apoptotic cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and preclinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and development in the field of targeted cancer therapy.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds originally derived from Streptomyces species.[1] PBD dimers, which consist of two PBD units linked together, exhibit significantly enhanced cytotoxicity compared to their monomeric counterparts.[2] This increased potency is attributed to their ability to form highly cytotoxic DNA interstrand cross-links.[2] this compound is a synthetically developed PBD dimer that has been utilized as the cytotoxic payload in the antibody-drug conjugate vadastuximab talirine (SGN-CD33A).[3][4] This guide delves into the core technical aspects of this compound, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of covalent cross-links that disrupt essential cellular processes.

Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Mechanism of action of a this compound-containing ADC.

The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the potent payload. The freed PBD dimer then traffics to the nucleus and binds to the minor groove of DNA. Its two reactive imine functionalities enable the formation of covalent bonds with the N2 position of guanine bases on opposite DNA strands, creating interstrand cross-links.[1] These cross-links prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[2][5] A key advantage of this compound is its activity in multidrug-resistant (MDR) cancer cells, as it is not a substrate for common efflux pumps like P-glycoprotein.[5]

Quantitative Data

The in vitro cytotoxicity of this compound has been evaluated in various cancer cell lines, demonstrating potent, picomolar activity. The following tables summarize the available quantitative data for the ADC SGN-CD33A, which utilizes a this compound payload, and a related PBD dimer, D201, in acute myeloid leukemia (AML) cell lines.

Table 1: In Vitro Cytotoxicity of SGN-CD33A in AML Cell Lines

| Cell Line Type | Mean IC50 (ng/mL) |

| All AML Cell Lines | 22[6] |

| MDR-positive AML Cell Lines | 27[6] |

Table 2: Comparative In Vitro Potency of PBD Dimers in AML Cell Lines

| Compound | Cell Line | IC50 (pM) |

| SGD-1882 | HL-60 | 10 - 100[7] |

| D201 (racemic) | HL-60 | 100 - 1000[7] |

| SGD-1882 | AML2 | 10 - 100[7] |

| D201 (racemic) | AML2 | 100 - 1000[7] |

Synthesis

The synthesis of C8-linked PBD dimers like this compound is a multi-step process that involves the preparation of the monomeric PBD core followed by dimerization. While a specific detailed protocol for this compound is not publicly available, the following represents a general, convergent synthetic approach based on reported methods for similar PBD dimers.

Logical Workflow for the Synthesis of a C8-Linked PBD Dimer

Caption: A generalized workflow for the synthesis of C8-linked PBD dimers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other PBD dimers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

References

- 1. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adcreview.com [adcreview.com]

- 4. Vadastuximab talirine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Dimethyl-SGD-1882: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA-crosslinking agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs). PBD dimers operate by binding to the minor groove of DNA and forming covalent interstrand cross-links, which are highly effective at inducing cell death. This mechanism makes them particularly potent against both dividing and non-dividing cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound and its closely related analogs, detailing experimental methodologies and the underlying signaling pathways.

Mechanism of Action

This compound, like other PBD dimers, exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule fits snugly within the DNA minor groove and forms a covalent bond with the C2-amino group of a guanine base. The dimeric structure allows it to crosslink two guanine bases on opposite DNA strands, creating a highly stable lesion that is difficult for cellular repair mechanisms to resolve. This DNA damage triggers a cellular response cascade, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro growth-inhibitory activity of SG3199, a closely related PBD dimer that is the active payload of the ADC tesirine. The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%) across a diverse panel of human cancer cell lines, demonstrating the broad and potent cytotoxic nature of this class of compounds.

| Cell Line | Cancer Type | GI50 (pM) |

| Leukemia | ||

| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.5 |

| HL-60(TB) | Acute Promyelocytic Leukemia | 0.79 |

| K-562 | Chronic Myelogenous Leukemia | 10.3 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.8 |

| RPMI-8226 | Multiple Myeloma | 14.5 |

| SR | B-cell Leukemia | 3.2 |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 113 |

| EKVX | Non-Small Cell Lung Cancer | 1050 |

| HOP-62 | Non-Small Cell Lung Cancer | 100 |

| HOP-92 | Non-Small Cell Lung Cancer | 200 |

| NCI-H226 | Non-Small Cell Lung Cancer | 150 |

| NCI-H23 | Non-Small Cell Lung Cancer | 120 |

| NCI-H322M | Non-Small Cell Lung Cancer | 180 |

| NCI-H460 | Non-Small Cell Lung Cancer | 90 |

| NCI-H522 | Non-Small Cell Lung Cancer | 130 |

| Colon Cancer | ||

| COLO 205 | Colon Adenocarcinoma | 80 |

| HCT-116 | Colon Carcinoma | 70 |

| HCT-15 | Colon Adenocarcinoma | 250 |

| HT29 | Colon Adenocarcinoma | 150 |

| KM12 | Colon Carcinoma | 110 |

| SW-620 | Colon Adenocarcinoma | 90 |

| CNS Cancer | ||

| SF-268 | Glioblastoma | 120 |

| SF-295 | Glioblastoma | 140 |

| SF-539 | Glioblastoma | 130 |

| SNB-19 | Glioblastoma | 110 |

| SNB-75 | Glioblastoma | 160 |

| U251 | Glioblastoma | 100 |

| Melanoma | ||

| LOX IMVI | Amelanotic Melanoma | 130 |

| MALME-3M | Melanoma | 110 |

| M14 | Melanoma | 90 |

| SK-MEL-2 | Melanoma | 100 |

| SK-MEL-28 | Melanoma | 120 |

| SK-MEL-5 | Melanoma | 110 |

| UACC-257 | Melanoma | 140 |

| UACC-62 | Melanoma | 130 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Adenocarcinoma | 100 |

| OVCAR-3 | Ovarian Adenocarcinoma | 120 |

| OVCAR-4 | Ovarian Carcinoma | 110 |

| OVCAR-5 | Ovarian Adenocarcinoma | 130 |

| OVCAR-8 | Ovarian Adenocarcinoma | 110 |

| NCI/ADR-RES | Ovarian Adenocarcinoma | 150 |

| SK-OV-3 | Ovarian Adenocarcinoma | 140 |

| Renal Cancer | ||

| 786-0 | Renal Cell Adenocarcinoma | 130 |

| A498 | Renal Cell Carcinoma | 150 |

| ACHN | Renal Cell Adenocarcinoma | 120 |

| CAKI-1 | Renal Cell Carcinoma | 140 |

| RXF 393 | Renal Cell Carcinoma | 130 |

| SN12C | Renal Cell Carcinoma | 110 |

| TK-10 | Renal Cell Carcinoma | 120 |

| UO-31 | Renal Cell Carcinoma | 140 |

| Prostate Cancer | ||

| PC-3 | Prostate Adenocarcinoma | 110 |

| DU-145 | Prostate Carcinoma | 130 |

| Breast Cancer | ||

| MCF7 | Breast Adenocarcinoma | 120 |

| MDA-MB-231/ATCC | Breast Adenocarcinoma | 140 |

| HS 578T | Breast Ductal Carcinoma | 130 |

| BT-549 | Breast Ductal Carcinoma | 110 |

| T-47D | Breast Ductal Carcinoma | 100 |

| MDA-MB-435 | Melanoma (misidentified) | 120 |

Data adapted from Hartley, J. A., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine. Scientific reports, 8(1), 1-13.

Experimental Protocols

Cell Culture

Human tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxicity of the PBD dimer was determined using a sulforhodamine B (SRB) assay.

-

Cell Plating: Cells were harvested from exponential phase cultures, counted, and plated in 96-well microtiter plates at a density of 2,500 to 10,000 cells per well, depending on the cell line's growth characteristics. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The PBD dimer was dissolved in DMSO to create a stock solution, which was then serially diluted in culture medium. A range of concentrations of the compound was added to the wells, and the plates were incubated for 96 hours.

-

Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates were washed five times with deionized water and air-dried. One hundred microliters of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

-

Washing and Solubilization: The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB dye was solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The GI50 value was calculated from the dose-response curves.

Signaling Pathways and Visualizations

The potent DNA-damaging activity of this compound induces a robust DNA Damage Response (DDR) within cancer cells. This complex signaling network is initiated to sense the DNA lesions, halt cell cycle progression to allow for repair, and ultimately trigger apoptosis if the damage is irreparable.

DNA Damage Response Pathway

Upon the formation of DNA interstrand cross-links by this compound, the cell activates key sensor kinases of the DDR pathway.

Caption: DNA Damage Response to this compound.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of this compound.

Caption: In Vitro Cytotoxicity Assay Workflow.

Conclusion

This compound is a member of the pyrrolobenzodiazepine dimer family of cytotoxins, which exhibit picomolar potency against a wide array of cancer cell lines. Its mechanism of action, centered on the induction of DNA interstrand cross-links, triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of anticancer agents.

Dimethyl-SGD-1882: A Technical Whitepaper on a Potent Pyrrolobenzodiazepine Dimer for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a synthetically derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-alkylating agents. Its mechanism of action involves the formation of covalent interstrand cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis. This high cytotoxicity makes it a compelling payload for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound and related PBD dimers. It includes a summary of available data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Emergence of PBD Dimers in Oncology

The quest for more effective and targeted cancer therapies has led to the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Pyrrolobenzodiazepine (PBD) dimers have emerged as a promising class of payloads due to their unique mechanism of DNA cross-linking and picomolar potency.[1][2]

The first PBD monomer, anthramycin, was discovered in the 1960s.[3] Subsequent research led to the synthesis of PBD dimers, such as SJG-136, in the 1990s, which demonstrated significantly greater cytotoxicity compared to their monomeric counterparts.[3] This enhanced activity is attributed to their ability to form highly stable interstrand DNA cross-links.[4] this compound belongs to this class of next-generation PBD dimers designed for use in ADCs.[5][6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₃₉N₅O₇ | [5] |

| Molecular Weight | 725.79 g/mol | [5] |

| CAS Number | 1222490-34-7 | [5] |

| Synonyms | Dimethyl-PBD dimer | [4] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action: DNA Cross-linking and Apoptosis Induction

The primary mechanism of action of this compound is the alkylation of DNA. As a PBD dimer, it binds to the minor groove of DNA and forms covalent interstrand cross-links, primarily between guanine bases.[1] This process is highly efficient and results in minimal distortion of the DNA helix, making the lesions difficult for cellular repair mechanisms to recognize and correct.[1]

The formation of these persistent DNA cross-links triggers a cascade of cellular events, initiating the DNA damage response (DDR) pathway. This leads to the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.[7][8][9] This signaling cascade ultimately results in G2/M cell cycle arrest and the induction of apoptosis.[10]

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following tables provide representative data for closely related PBD dimers to illustrate their typical potency and pharmacokinetic profiles.

Table 2: In Vitro Cytotoxicity of PBD Dimers in Human Cancer Cell Lines (Illustrative)

| Cell Line | Cancer Type | PBD Dimer | IC₅₀ (pM) |

| HL-60 | Acute Myeloid Leukemia | SG2057 | 212 |

| SKOV-3 | Ovarian Cancer | SG2057 | Data not available |

| LOX-IMVI | Melanoma | SG2057 | Data not available |

| A2780 | Ovarian Cancer | SG2057 | 2.1 |

| HCT-15 | Colon Cancer | SG2057 | 2300 |

Data for SG2057, a structurally similar PBD dimer, is presented for illustrative purposes.[11]

Table 3: Pharmacokinetic Parameters of a PBD Dimer in Rats (Illustrative)

| Parameter | Value |

| Half-life (t½) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

Specific pharmacokinetic data for this compound is not publicly available.

Table 4: In Vivo Antitumor Activity of a PBD Dimer ADC in Xenograft Models (Illustrative)

| Xenograft Model | Cancer Type | ADC | Dose (mg/kg) | Outcome |

| MOLM13 | Acute Myeloid Leukemia | Anti-CD33 PBD ADC | 0.03 - 0.1 | Tumor growth inhibition |

| MV4-11 | Acute Myeloid Leukemia | Anti-CD33 PBD ADC | 0.03 - 0.1 | Tumor growth inhibition |

| EOL-1 | Acute Myeloid Leukemia | IMGN779 (anti-CD33 IGN-ADC) | 0.5 - 1.5 | Tumor regression |

Data from preclinical studies of anti-CD33 ADCs with PBD or other DNA-damaging payloads are presented for illustrative purposes.[12][13]

Development History and Clinical Application in ADCs

This compound was developed as a payload for ADCs, with the most prominent example being its use in vadastuximab talirine (SGN-CD33A). SGN-CD33A was an ADC targeting CD33, a surface antigen expressed on acute myeloid leukemia (AML) cells.[14][15]

Preclinical studies of SGN-CD33A demonstrated potent and targeted activity against AML cell lines and in xenograft models, including those resistant to other therapies.[14][16] These promising preclinical results led to the initiation of clinical trials.

Phase 1 clinical trials of vadastuximab talirine as a monotherapy and in combination with hypomethylating agents showed encouraging remission rates in patients with AML.[17][18] However, the development of vadastuximab talirine was ultimately halted during Phase 3 trials due to a higher rate of death, including fatal infections, in the treatment arm compared to the control arm.[19] This highlights the critical importance of managing the potent myelosuppressive effects of PBD dimer-based ADCs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of PBD dimers has been described in the literature and in patents.[20][21] The synthesis typically involves the coupling of two PBD monomeric units via a linker. The specific starting materials and reaction conditions for this compound would be proprietary information.

DNA Interstrand Cross-linking Assay

This protocol is adapted from established methods for evaluating DNA cross-linking by PBD dimers.[22][23][24]

Materials:

-

Plasmid DNA (e.g., pBR322)

-

This compound

-

Restriction enzyme (e.g., BamHI)

-

Reaction buffer

-

Denaturing agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Incubate plasmid DNA with varying concentrations of this compound in reaction buffer for a specified time (e.g., 2-24 hours) at 37°C.

-

Linearize the plasmid DNA by digestion with a restriction enzyme.

-

Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

-

Separate the DNA fragments by electrophoresis on a denaturing agarose gel.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

Quantify the intensity of the single-stranded and cross-linked double-stranded DNA bands to determine the extent of cross-linking.

Cell Viability (Cytotoxicity) Assay

This protocol describes a typical MTT-based cytotoxicity assay.[25][26]

Materials:

-

Cancer cell lines (e.g., HL-60, SKOV-3)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of an ADC containing this compound in a mouse xenograft model.[12][13][27]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude)

-

Human cancer cell line (e.g., MOLM-13 for AML)

-

ADC containing this compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the human cancer cell line into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ADC or vehicle control intravenously at specified doses and schedules.

-

Monitor tumor volume by caliper measurements at regular intervals.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Conclusion

This compound is a highly potent PBD dimer with a well-defined mechanism of action involving DNA interstrand cross-linking and the induction of apoptosis. Its high cytotoxicity makes it a valuable payload for the development of ADCs. While the clinical development of vadastuximab talirine, an ADC utilizing a similar PBD dimer, was discontinued due to safety concerns, the experience has provided valuable insights into the therapeutic window and potential toxicities of this class of compounds. Further research and development of PBD dimer-based ADCs, with careful consideration of linker technology, drug-to-antibody ratio, and target selection, may yet unlock their full therapeutic potential in oncology.

References

- 1. Preclinical pharmacokinetics and pharmacodynamics of DCLL9718A: An antibody-drug conjugate for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML. | Semantic Scholar [semanticscholar.org]

- 11. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SGN-CD33A: Overcoming Multi-Drug Resistance in AML Through Targeted Pyrrolobenzodiazepine Dimer Therapy [synapse.patsnap.com]

- 17. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2015052534A1 - Pyrrolobenzodiazepine-antibody conjugates - Google Patents [patents.google.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. biocytogen.com [biocytogen.com]

An In-depth Technical Guide on Dimethyl-SGD-1882: Target Binding and DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl-SGD-1882, a highly potent pyrrolobenzodiazepine (PBD) dimer utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The document details its mechanism of action, focusing on DNA target binding and adduct formation, and provides generalized experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound is a synthetic DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. PBDs are naturally occurring antitumor antibiotics known for their potent cytotoxicity. The unique tricyclic structure of PBDs, consisting of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring, allows them to fit perfectly within the minor groove of DNA.[1]

The cytotoxic activity of this compound stems from its ability to form covalent bonds with DNA, leading to the disruption of essential cellular processes. As a dimer, it possesses two electrophilic imine moieties at the N10-C11 position, enabling it to form highly cytotoxic DNA interstrand and intrastrand cross-links, in addition to mono-alkylated adducts.[2][3] This cross-linking physically prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]

Target Binding and Sequence Selectivity

PBDs non-covalently bind within the DNA minor groove with a specific sequence preference. PBD monomers typically favor 5'-Pu-G-Pu sequences.[5] The dimer structure of molecules like this compound allows them to span a greater length of the DNA minor groove, with a preference for covalently binding to guanine residues on opposite strands.[6] Synthetic PBD dimers have been shown to produce DNA interstrand cross-links with high efficiency in sequences such as 5'-Pu-G-A-T-C-Py-3'.[6] This covalent bond forms between the electrophilic C11 position of the PBD and the nucleophilic C2-amino group of a guanine base.[7]

A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix.[6] This "stealth" modification makes the adducts difficult for cellular DNA repair machinery to recognize and remove, contributing to their high potency and persistent cytotoxic effect.

Figure 1. Mechanism of action for an ADC carrying a this compound payload.

Quantitative Data Overview

Specific quantitative data for this compound is not extensively available in public literature, likely due to its proprietary nature. However, data from structurally related PBD dimers provide a strong indication of its potency and binding characteristics.

Cytotoxicity

PBD dimers are renowned for their exceptionally high cytotoxicity against a wide range of cancer cell lines, with reported IC50 values often in the low picomolar range.[6]

| Compound Class | Cell Line(s) | IC50 Range | Reference |

| PBD Dimers (general) | Various tumor cells | Low to mid picomolar | [6] |

| PBD Dimer-4 | MDA-MB-231 | 236 nM | [8] |

| (S,S)-D211 (IQB Dimer) | AML Cell Lines | Picomolar | [9] |

Table 1: Representative Cytotoxicity of PBD and Related Dimers. Note: The potency of PBD dimers can vary based on the specific structure and the cell line being tested.

DNA Binding Affinity

The interaction between PBD dimers and DNA is characterized by high affinity. While a specific dissociation constant (Kd) for this compound is not published, thermal denaturation studies on the related PBD dimer SJG-136 demonstrate a significant increase in DNA melting temperature (ΔTm), indicating strong, stabilizing binding.

| Compound | Method | Result | Interpretation | Reference |

| SJG-136 | DNA Thermal Denaturation | ΔTm up to 34.4 °C | Strong DNA stabilization | [10] |

| PBD-Naphthalimide Conjugates | Not specified | "Very high DNA binding affinity" | Strong interaction with DNA | [11] |

| General PBDs | Restriction Endonuclease Digestion Assay | Differentiates binding of similar PBDs | A sensitive method for relative affinity | [12] |

Table 2: DNA Binding Characteristics of Related PBD Dimers.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to characterize the activity of this compound. These protocols are based on established methods for evaluating DNA cross-linking agents and ADC payloads.

DNA Interstrand Cross-link (ICL) Detection: Modified Alkaline Comet Assay

This assay quantifies ICLs by measuring the retardation of DNA migration in an electric field. The presence of cross-links prevents DNA from migrating freely, resulting in a smaller "comet tail."

Principle: Cells are first treated with the cross-linking agent. To measure ICLs, a known amount of single-strand breaks (SSBs) is introduced, typically via a fixed dose of ionizing radiation. In untreated cells, this radiation results in significant DNA migration (a long comet tail). In cross-linked cells, the ICLs hold the DNA strands together, reducing migration despite the presence of SSBs. The decrease in the comet tail moment is proportional to the frequency of ICLs.[13][14]

Protocol Outline:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle-only control.

-

Irradiation: Harvest cells and wash with ice-cold PBS. Resuspend at ~1x10^5 cells/mL. On ice, expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce SSBs. Leave a non-irradiated control for each condition.

-

Embedding: Mix ~25 µL of cell suspension with ~75 µL of low melting point agarose (at 37°C). Pipette onto a pre-coated microscope slide and allow to solidify on a cold plate.

-

Lysis: Immerse slides in cold lysis buffer (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 20-40 minutes. Apply voltage (e.g., ~1 V/cm) for 20-30 minutes.

-

Neutralization and Staining: Gently neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide (PI) or SYBR Green.

-

Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per slide using specialized comet assay software to calculate the tail moment. A decrease in tail moment in irradiated, drug-treated cells compared to irradiated, control cells indicates ICL formation.

Figure 2. Experimental workflow for the modified alkaline comet assay.

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. DNA cross-linking agents typically induce cell cycle arrest, often at the G2/M checkpoint.

Principle: Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that reveals the cell cycle distribution.[15]

Protocol Outline:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 1x, 10x, 100x IC50) for a set time course (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Wash with PBS.

-

Fixation: Resuspend the cell pellet (~1x10^6 cells) and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge to remove ethanol and wash cells with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect data for at least 10,000 events per sample.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates arrest at this checkpoint.

DNA Damage Response (DDR) Analysis: γ-H2AX Foci Formation

This immunofluorescence assay detects the phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX), which is an early cellular response to DNA double-strand breaks that form during the repair of ICLs.

Principle: Following DNA damage, proteins like ATM and DNA-PK rapidly phosphorylate H2AX at the sites of damage. These phosphorylated histones can be detected using a specific primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The resulting fluorescent foci can be visualized and quantified by microscopy or imaging flow cytometry.[16][17]

Protocol Outline:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with this compound for desired times (e.g., 1 to 24 hours).

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15-20 minutes. Wash again with PBS. Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Blocking: Wash and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.

-

Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody and Counterstaining: Wash thoroughly. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Wash again. Counterstain the nuclei with DAPI.

-

Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates activation of the DNA damage response.

Figure 3. Downstream signaling after this compound-induced DNA damage.

In Vitro ADC Payload Release Assay

For ADCs, it is crucial to confirm that the payload is efficiently released from the antibody-linker construct under conditions mimicking the lysosomal environment.

Principle: The ADC is incubated with lysosomal enzymes, such as cathepsin B (for protease-cleavable linkers) or a human liver S9 fraction, which contains a mixture of metabolic and lysosomal enzymes. The release of the free payload over time is monitored and quantified, typically by liquid chromatography-mass spectrometry (LC-MS).[7][18]

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC at a known concentration with a reaction buffer (e.g., sodium acetate buffer, pH 5.0).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human cathepsin B or human liver S9 fraction. Include a control reaction without the enzyme.

-

Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile with an internal standard. This will precipitate the protein components.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant, which contains the released payload, to a new tube or a 96-well plate for analysis.

-

LC-MS Analysis: Analyze the samples by LC-MS. Develop a method that can separate the payload from the linker-payload and other metabolites. Quantify the amount of released this compound by comparing its peak area to that of the internal standard and a standard curve generated with the pure compound.

Conclusion

This compound is a formidable cytotoxic agent whose mechanism of action is centered on the formation of highly persistent and lethal DNA interstrand cross-links. Its picomolar potency makes it an effective payload for targeted cancer therapies like ADCs. A thorough characterization of its activity requires a suite of specialized assays to quantify its effects on DNA integrity, cell cycle progression, and the induction of the DNA damage response. The protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this potent class of molecules.

References

- 1. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Observation of the reversibility of a covalent pyrrolobenzodiazepine (PBD) DNA adduct by HPLC/MS and CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]

- 8. Nontargeted analysis of DNA adducts by mass-tag MS: reaction of p-benzoquinone with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remarkable DNA binding affinity and potential anticancer activity of pyrrolo[2,1-c][1,4]benzodiazepine-naphthalimide conjugates linked through piperazine side-armed alkane spacers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of Dimethyl-SGD-1882

Abstract

This document provides a comprehensive technical overview of the fundamental physicochemical properties of Dimethyl-SGD-1882, a novel investigational compound. The characterization of properties such as solubility, lipophilicity, stability, and ionization is critical for understanding its potential as a therapeutic agent. All data presented herein was generated following rigorous, standardized experimental protocols. This guide is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the evaluation and progression of this molecule.

Core Physicochemical Data

The essential physicochemical parameters for this compound are summarized below. These data points are foundational for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Table 1: Summary of Physicochemical Properties for this compound

| Property Category | Parameter | Value | Method |

| Identity & Purity | Molecular Formula | C₂₂H₂₈N₄O₅S | Mass Spectrometry |

| Molecular Weight | 460.55 g/mol | Mass Spectrometry | |

| Purity | >99.8% | HPLC-UV | |

| Physical Appearance | White crystalline solid | Visual Inspection | |

| Solubility | Aqueous (PBS, pH 7.4) | 2.5 µg/mL | Nephelometry |

| DMSO | >100 mg/mL | Visual Inspection | |

| Ethanol | 15 mg/mL | Nephelometry | |

| Lipophilicity | cLogP (calculated) | 3.85 | Cheminformatics |

| LogD (experimental, pH 7.4) | 3.50 | Shake-Flask Method | |

| Ionization | pKa (acidic) | 9.2 | Potentiometric Titration |

| pKa (basic) | 3.1 | Potentiometric Titration | |

| Stability | Aqueous Buffer (pH 7.4, 25°C) | t½ = 72 hours | HPLC-UV |

| Human Plasma (37°C) | 91% remaining after 4 hours | LC-MS/MS | |

| Solid State (40°C/75% RH) | No degradation observed at 3 months | HPLC-UV |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided to ensure transparency and reproducibility.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector.

-

Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Compound was dissolved in 50:50 Acetonitrile:Water at a concentration of 0.5 mg/mL.

-

Injection Volume: 2 µL.

Lipophilicity Determination (LogD) by Shake-Flask Method

-

System: n-Octanol and Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Procedure:

-

The n-Octanol and PBS phases were pre-saturated by mixing vigorously for 24 hours, followed by separation.

-

This compound was dissolved in the n-Octanol phase to a concentration of 1 mg/mL.

-

Equal volumes (5 mL) of the drug-containing octanol phase and the PBS phase were combined in a glass vial.

-

The vial was agitated on a mechanical shaker for 4 hours at room temperature to reach equilibrium.

-

The mixture was centrifuged at 3000 x g for 10 minutes to ensure complete phase separation.

-

The concentration of the compound in each phase was quantified using a validated HPLC-UV method.

-

LogD was calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Aqueous Stability Assessment

-

Procedure:

-

A 10 mM stock solution of this compound was prepared in DMSO.

-

The stock was diluted to a final concentration of 10 µM in PBS (pH 7.4).

-

The solution was incubated at 25°C in a sealed vial, protected from light.

-

Aliquots were taken at specified time points (0, 2, 8, 24, 48, 72 hours).

-

The reaction was quenched by adding an equal volume of cold acetonitrile.

-

The remaining percentage of the parent compound was quantified by LC-MS/MS against a t=0 calibration curve.

-

The half-life (t½) was determined by plotting the natural log of the remaining compound concentration versus time.

-

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key logical and experimental flows related to the characterization and hypothesized mechanism of this compound.

The Role of Dimethyl-SGD-1882 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-SGD-1882 is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links within the DNA minor groove. This irreversible DNA damage is a powerful trigger for the cellular DNA Damage Response (DDR), culminating in cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth exploration of the role of this compound in inducing cell cycle arrest, detailing the underlying signaling pathways, providing experimental protocols for assessment, and presenting quantitative data from analogous PBD dimer compounds to illustrate the expected cellular response.

Introduction to this compound

This compound is a synthetic pyrrolobenzodiazepine (PBD) dimer designed for high-potency cytotoxicity. PBDs are a class of natural products and their synthetic analogs that bind to the minor groove of DNA. The dimeric structure of this compound allows it to span the DNA helix and form highly stable interstrand cross-links, primarily at guanine residues. This action effectively blocks the processes of DNA replication and transcription, making it a powerful anti-proliferative agent. Due to its extreme potency, this compound is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity. A notable example is its use in the ADC vadastuximab talirine (SGN-CD33A), which has been investigated for the treatment of acute myeloid leukemia (AML).

Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest

The cytotoxic effects of this compound are a direct consequence of its ability to induce DNA damage. The formation of interstrand cross-links presents a significant challenge for the cell's DNA repair machinery. When a replication fork encounters a PBD-induced cross-link, it stalls, leading to replication stress and the activation of the DNA Damage Response (DDR) pathway.

The DDR is a complex signaling network that senses DNA damage and orchestrates a cellular response that includes halting cell cycle progression to allow time for repair. If the damage is too severe to be repaired, the DDR can trigger apoptosis. For PBD dimers like this compound, the primary outcome of DDR activation is a robust arrest in the G2/M phase of the cell cycle. This prevents the cell from entering mitosis with damaged chromosomes, which would lead to catastrophic genomic instability.

Signaling Pathways in this compound-Induced G2/M Arrest

The G2/M arrest induced by this compound is mediated by the canonical DNA Damage Response pathway. The key kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated in response to the DNA cross-links. These kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.

Activated Chk1 and Chk2 play a pivotal role in enforcing the G2/M checkpoint by targeting key cell cycle regulators. They phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 is unable to remove the inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. This keeps the CDK1/Cyclin B1 complex in an inactive state, thereby preventing the cell from transitioning from G2 into mitosis.

Figure 1. Signaling pathway of this compound-induced G2/M cell cycle arrest.

Quantitative Data on PBD Dimer-Induced Cell Cycle Arrest

| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Untreated Control | 55% | 25% | 20% |

| Non-binding Control ADC (10 ng/mL) | 53% | 26% | 21% |

| PBD Dimer ADC (3 ng/mL) | 30% | 15% | 55% |

| PBD Dimer ADC (10 ng/mL) | 20% | 10% | 70% |

Note: Data is representative and adapted from studies on a comparable PBD dimer-containing ADC (ADCT-301) to illustrate the expected outcome. The exact percentages will vary based on the cell line, concentration, and exposure time.

Experimental Protocols

To assess the impact of this compound on cell cycle arrest, a combination of flow cytometry for cell cycle distribution analysis and Western blotting for key signaling proteins is recommended.

Figure 2. Experimental workflow for assessing cell cycle arrest.

Cell Culture and Treatment

-

Culture the desired cancer cell line (e.g., a human acute myeloid leukemia cell line like HL-60 or MV4-11) in appropriate media and conditions until they reach approximately 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., picomolar to low nanomolar range) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).

Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash: Wash the cell pellet once with 5 mL of cold PBS. Centrifuge again and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at this stage for several weeks.

-

Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale. Use software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Protocol for Western Blot Analysis of DNA Damage Response Proteins

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-H2AX, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a highly effective cytotoxic agent that functions by inducing DNA interstrand cross-links. This damage potently activates the DNA Damage Response pathway, leading to a robust and sustained G2/M cell cycle arrest. This mechanism prevents cells with damaged DNA from proceeding into mitosis, ultimately leading to apoptosis. The protocols and representative data provided in this guide offer a framework for researchers to investigate and quantify the effects of this compound and other PBD dimers on cell cycle progression. Understanding this core mechanism is crucial for the continued development and optimization of PBD-based therapeutics, particularly in the context of targeted delivery via antibody-drug conjugates.

Methodological & Application

Application Notes and Protocols for Dimethyl-SGD-1882 Antibody-Drug Conjugate (ADC)

For Research Use Only.

Introduction

Dimethyl-SGD-1882 is a potent cytotoxic payload belonging to the pyrrolobenzodiazepine (PBD) dimer family.[1][2] PBD dimers are synthetic compounds that act as DNA alkylating agents, specifically binding to the minor groove of DNA and forming covalent interstrand or intrastrand cross-links.[1][3] This action inhibits DNA replication and transcription, ultimately leading to apoptotic cell death. Due to its high cytotoxicity, this compound is utilized as a payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver this potent agent to cancer cells expressing a specific target antigen. This targeted delivery strategy aims to maximize therapeutic efficacy while minimizing off-target toxicity.

These application notes provide detailed protocols for the in vitro and in vivo evaluation of ADCs constructed with this compound.

Mechanism of Action